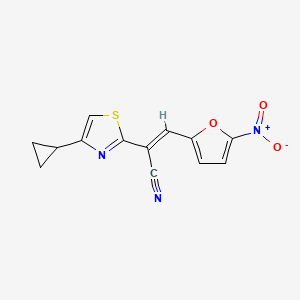
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile, also known as CPTH6, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated through various scientific research studies.
Applications De Recherche Scientifique
Cytotoxic Activities and SAR
Research has demonstrated that acrylonitriles, substituted with triazoles or benzimidazoles at position 2 and various substituted furan, thiophene, or phenyl rings at position 3, exhibit in vitro cytotoxic potency against human cancer cell lines. X-ray crystal analysis confirmed the E-configuration of the olefinic bond in these compounds. Structure-activity relationship (SAR) studies highlighted the flexibility at position 2 for substituents with various nitrogen heterocyclics, while position 3 showed sensitivity to changes; notably, compounds with a 5-nitrothiophen-2-yl ring at position 3 exhibited significant potency. These compounds induced apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Antibacterial and Additional Cytotoxic Studies
Further investigations into 2,6-disubstituted acrylonitriles revealed enhanced antibacterial and cytotoxic activities, affirming the lead structure’s potential. Modifications to the benzimidazole ring significantly influenced overall activity, with methyl group additions at specific positions leading to a notable increase in cytotoxic effectiveness. These structure-activity relationships were mirrored in antibacterial experiments, indicating a broad spectrum of potential applications for these compounds in treating infections and cancer (Sączewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).
Chemosensors for Metal Ions
The synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines as potential chemosensors for different cations were explored. These compounds showed selective fluorescence intensity changes upon interaction with various metal ions, highlighting their utility as chemosensors. The study provides a foundation for the development of new materials for detecting and quantifying metal ions in various environments (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Propriétés
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9(5-10-3-4-12(19-10)16(17)18)13-15-11(7-20-13)8-1-2-8/h3-5,7-8H,1-2H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSSNMBILXXBL-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)
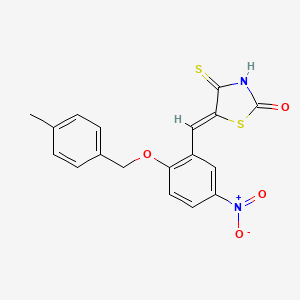
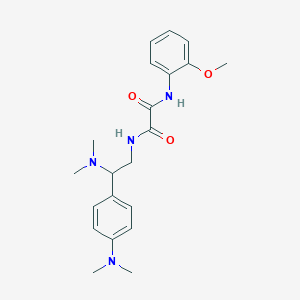
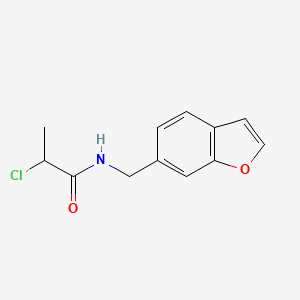

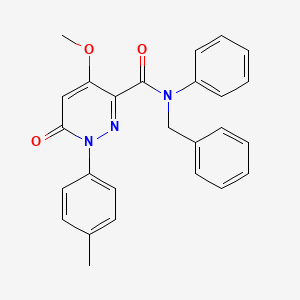
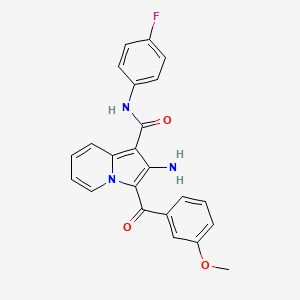
![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)




